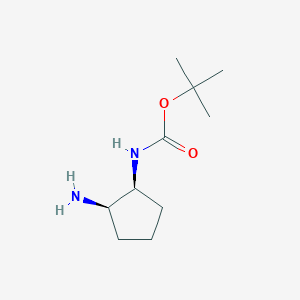

tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate

Descripción

Propiedades

IUPAC Name |

tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXDIBGWURAVIH-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60666924 | |

| Record name | tert-Butyl [(1S,2R)-2-aminocyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60666924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445479-01-6 | |

| Record name | tert-Butyl [(1S,2R)-2-aminocyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60666924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate generally involves the protection of the amine group of an enantiomerically pure 2-aminocyclopentane derivative with a tert-butyl carbamate (Boc) group. The Boc group is introduced to protect the amine functionality during subsequent synthetic transformations.

- Typical route: Reaction of the enantiopure 2-aminocyclopentane (or its precursor) with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the Boc-protected amine.

- Stereochemical control: The starting aminocyclopentane must have the desired (1S,2R) stereochemistry, which can be obtained by stereoselective synthesis or enzymatic resolution.

Preparation of Enantiomerically Pure 2-Aminocyclopentane Precursors

A critical step before Boc protection is obtaining the (1S,2R)-2-aminocyclopentane intermediate with high enantiomeric purity.

- Enzymatic synthesis: According to patent WO2010007202A1, enantiomerically enriched cis- and trans-cyclopentane-1,2-diamines can be prepared enzymatically using lipase-catalyzed resolutions or asymmetric synthesis methods. This approach allows selective production of the desired stereoisomer, which can then be converted to the Boc-protected carbamate.

Boc Protection Reaction Conditions

The Boc protection of the amine is typically conducted under mild conditions to avoid racemization or side reactions.

- Reagents: Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine or sodium bicarbonate)

- Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile

- Temperature: Usually 0 °C to room temperature to control reaction rate and selectivity

- Reaction Time: Several hours (2–24 h), monitored by TLC or HPLC

Alternative Synthetic Routes and Functionalization

Research literature reports alternative synthetic routes involving functionalization of protected aminocyclopentane intermediates:

O-Alkylation of N-protected aminocyclopentanol: A study demonstrated the synthesis of N-Boc protected 2-aminocyclopentanol derivatives, which were then alkylated at the hydroxyl position to yield various substituted carbamates. This method involves treating the N-Boc protected aminocyclopentanol with alkyl halides in the presence of sodium hydride in THF at 0 °C, yielding 30–91% of the desired products.

Tosylation and nucleophilic substitution: For phenoxy-substituted derivatives, tosylation of the N-Boc protected aminocyclopentanol followed by nucleophilic substitution with phenolates under forcing conditions (e.g., K2CO3 in DMF at 70 °C) was used to introduce substituents on the cyclopentyl ring.

These methods show the versatility of the Boc-protected 2-aminocyclopentyl scaffold for further synthetic elaboration.

Summary Table of Preparation Methods

Research Findings and Considerations

Stereochemical integrity: Maintaining the (1S,2R) stereochemistry during synthesis is crucial, achieved by starting from enantiomerically pure precursors and performing reactions under mild conditions to avoid racemization.

Reaction monitoring: Alkylation reactions require careful time monitoring to prevent side reactions and maximize yield.

Versatility: The Boc-protected aminocyclopentyl carbamate serves as a versatile intermediate for further modifications, including O-alkylation and aromatic substitutions, enabling the synthesis of diverse derivatives with potential biological activity.

Storage and handling: The compound should be stored in a cool, dry place protected from light, typically at 2–8 °C to maintain stability.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, where nucleophiles such as amines or alcohols replace the tert-butyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Hydroxylated derivatives or oxides.

Reduction: Primary amines.

Substitution: N-substituted carbamates.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate is explored for its potential therapeutic applications, particularly as a precursor in drug development. Its ability to modulate biological pathways makes it a candidate for treating various conditions, including neurological disorders.

- Case Study : Compounds similar to this compound have been investigated for their roles as enzyme inhibitors in metabolic pathways, showing promise in the treatment of diseases where such enzymes are involved.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical modifications.

- Synthesis Method : Typically synthesized through the reaction of tert-butyl chloroformate with an appropriate cyclopentylamine derivative in the presence of a base like triethylamine.

Biological Research

Research into the biological activity of this compound indicates potential interactions with specific enzymes and receptors, suggesting its utility in pharmacological studies.

- Mechanism of Action : Preliminary studies suggest that it may function as an enzyme inhibitor by binding to active sites on target enzymes, modulating biochemical pathways critical for various cellular processes.

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| tert-butyl N-[(1S,2R)-2-aminocyclobutyl]carbamate | Cyclobutyl ring | Smaller ring size may affect reactivity |

| tert-butyl N-[(1S,2R)-2-aminocyclohexyl]carbamate | Cyclohexyl ring | Larger ring structure enhances solubility |

| tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate | Cyclopentyl ring | Different stereochemistry influences activity |

Case Study 1: Antitumor Activity

Research has indicated that derivatives of compounds similar to this compound exhibit varying degrees of antitumor activity. For instance, platinum(IV) complexes with diaminocyclohexane derivatives demonstrate significant differences in efficacy against cancer cell lines, highlighting the importance of stereochemistry in biological effectiveness .

Case Study 2: Enzyme Inhibition

Studies on related compounds have shown their potential to inhibit specific enzymes involved in metabolic pathways. For example, compounds structurally related to hydroxyphenylacetic acid have been shown to influence pyruvate transport in mitochondria, affecting energy metabolism and leading to potential therapeutic applications in metabolic disorders.

Mecanismo De Acción

The mechanism by which tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate exerts its effects involves the hydrolysis of the carbamate group to release the active amine. This process is catalyzed by enzymes such as esterases, which cleave the carbamate bond. The released amine can then interact with molecular targets, such as receptors or enzymes, to elicit a biological response.

Comparación Con Compuestos Similares

Stereoisomeric Variants

- tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate (CAS 586961-34-4): This stereoisomer differs in the configuration of the amino group (1S,2S vs. 1S,2R). The altered stereochemistry impacts hydrogen-bonding interactions and solubility, critical for biological activity. For example, in drug discovery, such isomers may exhibit divergent binding affinities to target proteins .

Ring Size Variations

- tert-Butyl (trans-2-aminocyclohexyl)carbamate (CAS 184954-75-4) and tert-Butyl (cis-2-aminocyclohexyl)carbamate (CAS 184954-75-4): These cyclohexane analogs have a six-membered ring instead of cyclopentane.

Functional Group Modifications

- tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopropyl)carbamate (CAS 1486470-48-7): The cyclopropane ring introduces high ring strain, increasing reactivity in ring-opening reactions. The aminomethyl group (-CH₂NH₂) replaces the amino group, altering basicity (pKa ~9.5 vs. ~10.5 for primary amines) and hydrogen-bonding capacity .

- tert-Butyl rel-((1R,2S)-2-carbamoylcyclopentyl)carbamate (CAS 494209-36-8):

Substitution of the amine with a carbamoyl group (-CONH₂) reduces basicity and modifies hydrogen-bonding interactions , impacting solubility and crystallinity .

Substituent Effects

- tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 137731-41-0): The fused indene ring system adds aromaticity and rigidity, increasing lipophilicity (logP ~2.5 vs. ~1.8 for the cyclopentane analog). This enhances membrane permeability but may reduce aqueous solubility .

- X-ray crystallography reveals dimerization via O–H⋯O hydrogen bonds (R₂²(10) motif), influencing solid-state packing .

Actividad Biológica

tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a tert-butyl group attached to a carbamate moiety and an amino-cyclopentane, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, supported by data tables and case studies from diverse sources.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various proteins and enzymes. Its carbamate linkage may facilitate hydrogen bonding and hydrophobic interactions, enhancing binding affinity to target sites.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer properties. For instance, a related compound showed potent inhibition of cell growth in leukemia cell lines carrying MLL fusion proteins with IC50 values as low as 0.002 nM . This suggests that the compound may also possess selective activity against specific cancer types.

| Compound | Target Cell Line | IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| 14 | MV4;11 (MLL-AF4) | 0.002 | >700 |

| 15 | MOLM13 (MLL-AF9) | 0.003 | >200 |

| 16 | HL60 (No MLL) | 2.1 | - |

Neuroprotective Effects

In addition to anticancer properties, preliminary research indicates that this compound may exhibit neuroprotective effects. Studies involving cyclopentane derivatives have shown potential in modulating neurotransmitter systems and protecting neuronal cells from oxidative stress .

Study on Anticancer Activity

In a study published in Nature, researchers investigated the effects of various carbamate derivatives on leukemia cells. The study highlighted that compounds with structural similarities to this compound inhibited cell proliferation effectively and induced apoptosis in cancerous cells .

Neuroprotection in Animal Models

Another study explored the neuroprotective effects of amino-cyclopentane derivatives in rodent models of neurodegeneration. The results indicated that these compounds could reduce neuronal loss and improve cognitive functions when administered prior to neurotoxic insult .

Q & A

Q. What are the common synthetic routes for tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate, and what experimental parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols, starting with carbamate protection of the cyclopentylamine scaffold. For example:

Amino group protection : React the cyclopentylamine derivative with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF/water) to form the Boc-protected intermediate.

Stereochemical control : Use enantioselective catalysis (e.g., chiral auxiliaries or transition-metal catalysts) to ensure the (1S,2R) configuration.

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., from ethanol) to isolate the product.

Critical parameters include temperature (0–25°C for Boc protection), solvent polarity (THF vs. DCM for reaction efficiency), and stoichiometric ratios (1.2–1.5 equivalents of Boc₂O). Yield variations (40–75%) often arise from incomplete protection or side reactions like over-alkylation .

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodological Answer : Stereochemical validation employs:

- NMR spectroscopy : Analyze coupling constants (³JHH) in the cyclopentane ring to infer dihedral angles (e.g., ³JHH ≈ 5–7 Hz for transannular coupling in rigid systems).

- Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with hexane/isopropanol eluent to resolve enantiomers. Retention time differences ≥2 min confirm enantiopurity.

- X-ray crystallography : Resolve absolute configuration via single-crystal diffraction (e.g., Mo-Kα radiation, 100K temperature). For example, a triclinic crystal system (P1 space group) with defined torsion angles confirms (1S,2R) geometry .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Ventilation : Ensure adequate airflow to avoid inhalation of dust/aerosols (particulate masks recommended for powder handling).

- Disposal : Treat as hazardous waste (incineration via licensed facilities). Contaminated glassware should be rinsed with ethanol before washing .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral catalysts : Employ Ru(II)- or Rh(I)-based catalysts (e.g., [RuCl₂(p-cymene)]₂ with chiral phosphine ligands) for asymmetric hydrogenation of precursor imines.

- Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) stabilize transition states in stereoselective steps.

- Temperature gradients : Lower temperatures (e.g., –20°C) reduce racemization during Boc deprotection.

Example: A study on similar carbamates achieved >95% enantiomeric excess (ee) using (R)-BINAP ligands in THF at –10°C .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous carbamates?

- Methodological Answer :

- Controlled replication : Standardize assay conditions (e.g., cell lines, incubation time, and solvent controls) to eliminate variability.

- Structure-activity relationship (SAR) mapping : Compare substituent effects (e.g., halogen vs. methyl groups) on enzyme inhibition (e.g., IC₅₀ shifts from 10 µM to 50 µM with Cl→CH₃ substitution).

- Meta-analysis : Aggregate data from independent studies (e.g., using Forest plots) to identify outliers. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration differences in assays .

Q. How can computational methods guide the design of derivatives for specific therapeutic targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., cyclin-dependent kinases). Prioritize derivatives with ΔG ≤ –8 kcal/mol.

- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns (GROMACS/AMBER) to assess stability (e.g., RMSD ≤2 Å indicates stable binding).

- ADMET prediction : Apply SwissADME or pkCSM to optimize logP (1–3), aqueous solubility (≥–4 LogS), and CYP450 inhibition profiles.

Example: A derivative with a 4-chlorophenyl substituent showed enhanced blood-brain barrier permeability (PSA ≤70 Ų) in silico, validated via in vivo murine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.